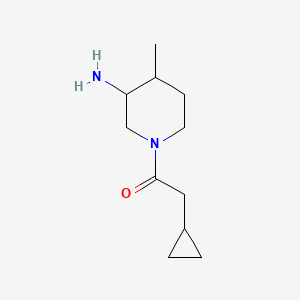
3-Cyclohexyl-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 4 positions, and a cyclohexyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,4-difluoroaniline typically involves the following steps:
Nitration: The starting material, 3-cyclohexylaniline, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amines.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow reactors. This method allows for better control over reaction conditions, leading to higher yields and reduced reaction times. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization in a continuous-flow reactor can achieve high yields and throughput .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-Cyclohexyl-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,4-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: This compound lacks the cyclohexyl group and has different chemical properties and applications.
3,4-Difluoroaniline: Similar to 3-Cyclohexyl-2,4-difluoroaniline but with fluorine atoms at different positions.
N-Cyclohexyl-2,4-dioxo-3,3,4-triphenylbutanamide: Another compound with a cyclohexyl group but different functional groups and applications
Uniqueness
This compound is unique due to the presence of both the cyclohexyl group and the fluorine atoms, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3-cyclohexyl-2,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
MINYXQLHBLQKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)

![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)

![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)


![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)




![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)

